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molecular formula C16H14FN B8278862 Benzyl-(6-fluoroindan-1-ylidene)-amine

Benzyl-(6-fluoroindan-1-ylidene)-amine

Cat. No. B8278862
M. Wt: 239.29 g/mol
InChI Key: FBRKDCXKQLNXAP-UHFFFAOYSA-N
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Patent
US09062050B2

Procedure details

Combine 6-fluoroindan-1-one (14.57 g, 97.04 mmol) and benzylamine (10.60 mL, 97.04 mmol) in toluene (75 mL). Add p-toluenesulfonic acid monohydrate (0.923 g, 4.85 mmol). Attach a reflux condenser and heat the mixture under nitrogen to reflux over six hours, then stir at room temperature for 14 hours. Extract the mixture with ethyl acetate and water. Dry the resulting organics with magnesium sulfate, filter, and concentrate in vacuo to give the title compound as a red oil (23.22 g, 100%). MS (ES) m/z=240 [M+1].
Quantity
14.57 g
Type
reactant
Reaction Step One
Quantity
10.6 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
0.923 g
Type
catalyst
Reaction Step Four
Yield
100%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][CH2:7][C:8]2=O)=[CH:4][CH:3]=1.[CH2:12]([NH2:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>C1(C)C=CC=CC=1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>[CH2:12]([N:19]=[C:8]1[C:9]2[C:5](=[CH:4][CH:3]=[C:2]([F:1])[CH:10]=2)[CH2:6][CH2:7]1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:3.4|

Inputs

Step One
Name
Quantity
14.57 g
Type
reactant
Smiles
FC1=CC=C2CCC(C2=C1)=O
Step Two
Name
Quantity
10.6 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Step Three
Name
Quantity
75 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0.923 g
Type
catalyst
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir at room temperature for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heat the mixture under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
to reflux over six hours
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
Extract the mixture with ethyl acetate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the resulting organics with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N=C1CCC2=CC=C(C=C12)F
Measurements
Type Value Analysis
AMOUNT: MASS 23.22 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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